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molecular formula C14H11F2NO2 B1373418 Benzyl 3-amino-2,6-difluorobenzoate CAS No. 918523-44-1

Benzyl 3-amino-2,6-difluorobenzoate

Cat. No. B1373418
M. Wt: 263.24 g/mol
InChI Key: DGBMWLIYOSBXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198273B2

Procedure details

To 2,4-difluoro-phenylamine (1, 5.11 mL, 50.7 mmol) in tetrahydrofuran (250 mL), cooled with dry ice/acetone bath under an atmosphere of nitrogen, was added n-butyllithium (1.60 M in hexane, 34.0 mL, 54.4 mmol) slowly. After 30 minutes, 1,2-Bis-(chloro-dimethyl-silanyl)-ethane (11.5 g, 53.4 mmol) dissolved in tetrahydrofuran (40.0 mL) was added to the reaction slowly. After 1 hour, n-butyllithium (1.60 M in hexane, 31.9 mL, 51.0 mmol) was added slowly to the reaction. The reaction was stirred at −78° C. for 30 minutes and then allowed to warm to room temperature over 40 minutes. The reaction was cooled to −78° C., followed by addition of n-butyllithium (1.60 M in hexane, 35.1 mL, 56.2 mmol) slowly. After 70 minutes, benzyl chloroformate (7.97 mL, 55.8 mmol) was added to the reaction. The reaction mixture was stirred at −78° C. overnight followed by addition of 2 N HCl (120 mL). The reaction was allowed to warm to room temperature for 2 hours. The organic layer was separated. The aqueous layer was basified with potassium carbonate and extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (ethyl acetate/hexane 20%) to give a colorless oil (50, 10.6 g, 79.7%). MS (ESI) [M+H+]+=264.1.
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
31.9 mL
Type
reactant
Reaction Step Four
Quantity
35.1 mL
Type
reactant
Reaction Step Five
Quantity
7.97 mL
Type
reactant
Reaction Step Six
Name
Quantity
120 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:9].C([Li])CCC.Cl[Si](C)(C)CC[Si](Cl)(C)C.Cl[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27].Cl>O1CCCC1>[CH2:29]([O:28][C:26](=[O:27])[C:7]1[C:6]([F:8])=[CH:5][CH:4]=[C:3]([NH2:9])[C:2]=1[F:1])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
5.11 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
Cl[Si](CC[Si](C)(C)Cl)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
31.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
35.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
7.97 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Seven
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction slowly
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −78° C.
WAIT
Type
WAIT
Details
After 70 minutes
Duration
70 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=C(C(=CC=C1F)N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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